4-Acetylpiperazine-1-carbothioamide

Description

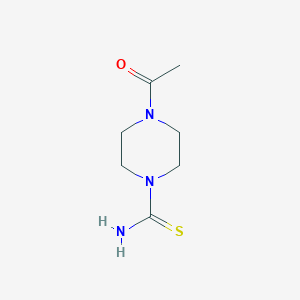

Structure

3D Structure

Properties

IUPAC Name |

4-acetylpiperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIDEEAUMBPPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365996 | |

| Record name | 4-Acetylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388118-53-4 | |

| Record name | 4-Acetylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Approaches to the Synthesis of 4-Acetylpiperazine-1-carbothioamide

While specific literature detailing the direct synthesis of this compound is not extensively available, its synthesis can be inferred from standard chemical transformations. A logical and common approach involves the reaction of 1-acetylpiperazine (B87704) with a source of thiocyanate, or the reaction of a piperazine (B1678402) carbothioylating agent with an acetylating agent.

A representative synthetic route for a similar compound, 4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide, involves the reaction between 4-acetylphenyl isothiocyanate and N-cyclohexylpiperazine. This reaction is typically performed in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) under reflux conditions. The resulting product is then purified through methods such as column chromatography or recrystallization. This general methodology suggests that this compound could be synthesized by reacting 1-acetylpiperazine with an appropriate isothiocyanate.

Synthesis of Related Piperazine-1-carbothioamide Derivatives and Analogues

The piperazine-1-carbothioamide core is a versatile scaffold that has been elaborated into a variety of derivatives through different synthetic strategies.

The synthesis of N-aryl piperazine derivatives has been a subject of significant research, leading to compounds with a range of biological activities. nih.gov A series of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov These synthetic efforts have yielded compounds with significant activity against various bacterial strains. nih.gov Structure-activity relationship (SAR) studies on related piperazine-1-carboxamidine analogues have shown that substituting the phenyl group at specific positions with large atoms or side chains can lead to enhanced activity. nih.gov

Table 1: Synthesis of N-Substituted Piperazine Derivatives

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

|---|---|---|---|

| Substituted Piperazine | Aryl/Alkyl Halide | N-Aryl/Alkyl Piperazine Derivative | nih.gov |

Pyrazoline derivatives are a well-known class of heterocyclic compounds, and their synthesis often involves the cyclization of chalcones. The reaction of suitable chalcones (1,3-diarylprop-2-en-1-ones) with thiosemicarbazide (B42300), typically under reflux in an alkaline medium, yields 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides. ajgreenchem.comajgreenchem.com This reaction proceeds via a Michael addition of the thiosemicarbazide to the α,β-unsaturated carbonyl system of the chalcone (B49325), followed by intramolecular cyclization and dehydration. nih.govacs.org

The incorporation of a piperazine moiety can be achieved by using a chalcone that already contains a piperazine ring. The synthesis of these pyrazoline derivatives has been explored for various applications, including their potential as anticancer agents. nih.govacs.orgresearchgate.net The structures of these newly synthesized compounds are typically confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govacs.org

Reaction Scheme: General Synthesis of Pyrazoline-1-carbothioamides Chalcone + Thiosemicarbazide → 4,5-Dihydro-1H-pyrazole-1-carbothioamide ajgreenchem.comajgreenchem.com

To explore new chemical spaces and potential therapeutic applications, researchers have synthesized dipeptide-conjugated piperazine thiourea (B124793) analogues. A series of urea (B33335) and thiourea derivatives of glycine (B1666218) and proline conjugated to 2,3-dichlorophenyl piperazine have been reported. nih.gov The synthesis involves creating an amide bond between the amino acid and the piperazine scaffold, followed by the introduction of the thiourea moiety. nih.gov These synthetic efforts have led to compounds that were evaluated for their ability to inhibit protein glycation, with some analogues showing significantly higher potency than the standard reference. nih.gov

The formation of the crucial amide bond in peptide-drug conjugation can be facilitated by various catalytic methods, including the use of magnetic nanocatalysts to promote the reaction between amino acid units. nih.gov

Table 2: Examples of Dipeptide-Conjugated Piperazine Analogues

| Piperazine Analogue | Conjugated Dipeptide | Key Feature | Reference |

|---|---|---|---|

| 2,3-Dichlorophenyl piperazine | Glycine-Thiourea | Antiglycation activity | nih.gov |

Homopiperazine (B121016), a seven-membered heterocyclic ring, serves as a core structure for various derivatives. Synthetic methods for homopiperazine itself have been developed, often starting from raw materials like 4-piperidone (B1582916) hydrochloride hydrate (B1144303) or ethylenediamine. google.comgoogle.com One patented method involves the protection of amino groups, cyclization, and subsequent deprotection to yield the homopiperazine ring. google.comgoogle.com A series of N,N'-substituted piperazine and homopiperazine derivatives have been synthesized to interact with specific biological targets. ebi.ac.uk While the direct synthesis of homopiperazine carbothioamides is not explicitly detailed in the provided results, the established synthesis of the homopiperazine core provides a clear starting point for introducing a carbothioamide functional group through reactions with thiophosgene (B130339) or isothiocyanates.

Functionalization and Structural Modification of the this compound Core for Enhanced Activity

The this compound core contains several sites amenable to functionalization to modulate its physicochemical properties and biological activity. The acetyl group's carbonyl can be reduced to an alcohol or oxidized to a carboxylic acid. The piperazine ring itself can undergo nucleophilic substitution reactions.

Structure-activity relationship (SAR) studies on related dipeptide-conjugated piperazine thiourea analogues have provided insights into how structural modifications impact activity. For instance, the presence of halogen substituents on the phenyl ring of piperazine analogues was found to be a key determinant of their inhibitory activity against protein glycation, with some derivatives being nearly 20 times more potent than the reference compound, rutin. nih.gov These findings underscore the importance of systematic structural modification in the design of potent piperazine-based compounds.

Table 3: Potential Functionalization Reactions on the Piperazine Core

| Reaction Type | Reagent Examples | Product Type | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acid derivative | |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol derivative |

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide the foundational evidence for the molecular structure of 4-Acetylpiperazine-1-carbothioamide by probing the interactions of the molecule with electromagnetic radiation. These techniques confirm the presence of key functional groups and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For piperazine (B1678402) derivatives, NMR spectra can be complex due to the conformational dynamics of the piperazine ring, such as chair-boat interconversions and restricted rotation around amide bonds. sigmaaldrich.comresearchgate.net

While specific spectral data for this compound is not extensively published, the expected ¹H NMR spectrum would show distinct signals for the acetyl methyl protons, and multiplets for the eight protons of the piperazine ring. The chemical shifts of the piperazine protons are influenced by the electronic effects of both the acetyl and carbothioamide groups. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the acetyl carbonyl carbon, the methyl carbon, the carbothioamide carbon, and the four non-equivalent carbons of the piperazine ring. chemicalbook.comchemicalbook.com

Table 1: Predicted NMR Data for this compound (Note: This table is based on characteristic values for similar functional groups and piperazine structures, as specific published data is not available.)

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 | ~21 |

| Piperazine CH₂ (adjacent to N-acetyl) | ~3.5 - 3.7 | ~40 - 45 |

| Piperazine CH₂ (adjacent to N-carbothioamide) | ~3.8 - 4.0 | ~48 - 52 |

| C=O (Acetyl) | - | ~170 |

| C=S (Carbothioamide) | - | ~180 |

| NH₂ (Carbothioamide) | Broad singlet | - |

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. bldpharm.comuzh.ch For this compound, with a molecular formula of C₇H₁₃N₃OS, the expected exact mass can be calculated and confirmed by HRMS. The molecular weight of the compound is 187.27 g/mol . sigmaaldrich.com

LC-MS analysis would provide the retention time and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming its identity in a mixture. uzh.ch

Infrared Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the thioamide, the C=O stretch of the acetyl group, and the C=S stretch of the carbothioamide. uzh.ch

Key expected vibrational frequencies include:

N-H stretching: Around 3400-3200 cm⁻¹ for the primary thioamide.

C-H stretching: Just below 3000 cm⁻¹.

C=O stretching (amide): A strong band around 1640 cm⁻¹.

C=S stretching: A band in the region of 1200-1050 cm⁻¹.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This data is used to verify the empirical and molecular formula of the compound. For this compound (C₇H₁₃N₃OS), the theoretical elemental composition can be calculated and compared with experimental values to confirm purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 44.89% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 7.01% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 22.44% |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.54% |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.12% |

| Total | 187.30 | 100.00% |

Crystallographic Studies for Molecular and Supramolecular Architecture Determination

While spectroscopic methods provide information about connectivity and functional groups, crystallographic studies offer a definitive, three-dimensional view of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline solid. This technique would reveal the conformation of the piperazine ring (typically a chair conformation) and the geometry of the acetyl and carbothioamide substituents.

As of now, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. However, studies on similar piperazine-carbothioamide derivatives show that the piperazine ring generally adopts a chair conformation and the carbothioamide group is typically planar. Such an analysis would also elucidate the supramolecular architecture, revealing intermolecular hydrogen bonding interactions involving the thioamide N-H protons and the acetyl carbonyl oxygen, which dictate the crystal packing.

Powder X-ray Diffraction for Microcrystalline and Challenging Samples

In the case of piperazine derivatives, PXRD is instrumental in identifying crystalline phases and assessing sample purity. researchgate.net For instance, the crystalline phases of various coordination polymers and metal-organic frameworks containing piperazine have been successfully identified using PXRD. researchgate.net The technique is also essential for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Although specific PXRD data for this compound is not extensively reported in the literature, the analysis of related structures provides a framework for its characterization.

For challenging samples that are not suitable for single-crystal X-ray diffraction, PXRD data can be used for structure solution and refinement. Recent advancements in algorithms and software have made it possible to determine the crystal structures of complex pharmaceutical ingredients from high-quality powder diffraction data. uzh.ch This approach would be highly applicable to this compound if obtaining single crystals proves difficult.

The table below presents crystallographic data for related piperazine compounds, illustrating the type of information that can be obtained from diffraction studies and which would be sought for this compound.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-(4-nitrobenzoyl)piperazine | Monoclinic | C2/c | a = 24.587(2) Å, b = 7.0726(6) Å, c = 14.171(1) Å, β = 119.257(8)° | researchgate.netbeilstein-journals.org |

| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P21/n | a = 10.5982(2) Å, b = 8.4705(1) Å, c = 14.8929(3) Å, β = 97.430(1)° | researchgate.netbeilstein-journals.org |

| A new piperazine derivative (5d) | Monoclinic | P21/c | a = 12.5503(2) Å, b = 11.2039(2) Å, c = 14.1007(4) Å | researchgate.net |

| N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide | Monoclinic | P2(1)/c | a = 4.61919(4) Å, b = 29.1507(3) Å, c = 11.27803(10) Å, β = 94.4768(8)° | uzh.ch |

| N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide | Triclinic | P1 | a = 8.6380(2) Å, b = 14.5082(3) Å, c = 14.8000(3) Å, α = 98.177(2)°, β = 97.015(2)°, γ = 91.111(2)° | uzh.ch |

| 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide | Triclinic | P-1(2) | a = 8.529(3) Å, b = 9.387(4) Å, c = 15.538(6) Å, α = 73.926(12)°, β = 79.730(12)°, γ = 83.087(13)° | researchgate.net |

Electron Diffraction Techniques for Sub-Micron Sized Crystallites

When crystallites are too small for even modern PXRD analysis, typically in the sub-micron range, electron diffraction techniques become an invaluable tool for structural elucidation. The wavelength of electrons is much shorter than that of X-rays, allowing for the collection of diffraction data from extremely small crystals.

Gas electron diffraction has been successfully used to determine the molecular structure of piperazine in the gas phase. amanote.com This study revealed the conformational preferences of the piperazine ring, a key structural feature that would also be of interest in this compound.

More recently, three-dimensional electron diffraction (3D-ED) or micro-crystal electron diffraction (MicroED) has emerged as a revolutionary technique for determining the structures of sub-micron sized crystals of organic molecules, peptides, and proteins. This method involves collecting electron diffraction data from a slurry of nanocrystals, often tilted at different angles, to reconstruct a three-dimensional map of the crystal structure. While no specific electron diffraction studies on this compound have been reported, the success of this technique with other complex organic molecules suggests it would be a powerful method for its structural analysis if only nanocrystalline material is available.

The challenges in applying electron diffraction include the potential for beam damage to the sample and the complexities of data processing. However, the development of low-dose techniques and advanced data analysis software is continuously expanding the applicability of this method. For a compound like this compound, which may initially be obtained as a fine powder, electron diffraction represents a cutting-edge approach to obtain a definitive crystal structure when other methods fail.

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the electronic properties and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov By applying DFT, researchers can determine the most stable three-dimensional arrangement of atoms in 4-Acetylpiperazine-1-carbothioamide, a critical first step in understanding its behavior. These calculations also provide a detailed map of the electron distribution within the molecule, which is fundamental to its reactivity. nih.gov This allows for the identification of electron-rich and electron-poor regions, predicting how the molecule will interact with other chemical entities.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to a molecule's chemical reactivity. nih.gov The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity; a smaller gap often suggests a more reactive molecule. nih.gov For this compound, analyzing these orbitals provides crucial information about its electronic transitions and potential to participate in chemical reactions. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound This interactive table provides hypothetical data illustrating the typical output of DFT calculations for the analysis of frontier molecular orbitals.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.8 | Represents the energy of the highest energy electrons available to be donated. |

| LUMO Energy | -1.5 | Represents the energy of the lowest energy space available to accept electrons. |

DFT calculations enable the prediction of various descriptors of chemical reactivity. Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, offering a quantitative measure of a molecule's reactivity. nih.gov Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual guide to the molecule's reactive sites. nih.gov For this compound, the MEP map would highlight regions of positive potential (likely to be attacked by nucleophiles) and negative potential (prone to electrophilic attack), offering a roadmap for its chemical interactions.

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts how a small molecule, such as this compound, might bind to a larger molecule, typically a protein.

By computationally placing this compound into the active site of a target protein, molecular docking can reveal the specific interactions that stabilize the complex. nih.gov This includes identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. Understanding these intricate interactions is fundamental to explaining the potential biological effects of the compound.

A crucial output of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the ligand-protein interaction. A more negative score typically suggests a stronger and more stable binding. These predictions allow for the ranking of different compounds based on their potential to interact with a specific biological target. For this compound, this information is invaluable for prioritizing it for further experimental testing and for guiding the design of more potent analogues.

Table 2: Illustrative Molecular Docking Results for this compound This interactive table presents hypothetical data from a molecular docking simulation to demonstrate the insights gained.

| Parameter | Result | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | A lower value suggests a stronger, more favorable binding interaction with the target protein. |

| Key Interacting Residues | ASP 120, PHE 250, TRP 300 | Identifies the specific amino acids in the protein's active site that are crucial for binding. |

In Silico Screening and Virtual Ligand Design

The scaffold of this compound serves as a valuable starting point for in silico screening and virtual ligand design. Computational methods allow researchers to explore vast chemical spaces by creating virtual libraries of derivatives built upon this core structure. In this process, the foundational molecule is systematically modified by adding various substituents to its key positions—namely the N-H of the carbothioamide group and the acetyl group on the piperazine (B1678402) ring.

Molecular docking studies are a cornerstone of this approach, predicting how these virtually designed ligands will bind to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov For instance, in the design of novel neuronal nitric oxide synthase (nNOS) inhibitors, docking analyses were used to predict the binding affinity of derivatives, with one analogue showing a significant binding affinity indicated by a ∆G value of -9.0 kcal/mol. nih.gov Similarly, molecular modeling has been employed to map synthesized compounds to receptor hypotheses to predict their mechanism of action. nih.gov By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming laboratory synthesis and screening.

Structure-Activity Relationship (SAR) Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of compounds derived from the this compound scaffold is intrinsically linked to its distinct structural components: the piperazine ring, the acetyl group, and the carbothioamide moiety.

**Carbothioamide Group (-C(=S)NH₂) **: This functional group is critical for establishing interactions with biological targets. The sulfur atom and the amide nitrogen can act as hydrogen bond acceptors and donors, respectively, forming key connections within a receptor's binding pocket. mdpi.com Hydrazine-1-carbothioamide derivatives have been noted for a wide range of chemotherapeutic activities, underscoring the importance of this moiety. mdpi.com

Acetyl Group (CH₃CO-) : The acetyl group attached to the N-4 position of the piperazine ring influences the molecule's polarity and metabolic stability. While it may seem like a simple substituent, its presence or replacement can significantly alter the compound's interaction with target proteins and its pharmacokinetic profile.

Impact of Substituent Effects on Potency and Selectivity

Structure-activity relationship (SAR) studies on analogues reveal that modifying the this compound core has a profound impact on biological potency and selectivity. The substitution pattern on different parts of the scaffold dictates the interaction with specific biological targets.

For example, in a series of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide derivatives designed as nNOS inhibitors, the substituent on the piperazine ring was crucial for selectivity. nih.gov The analogue featuring a 4-nitrophenyl group on the piperazine was identified as the most selective inhibitor for neuronal nitric oxide synthase (nNOS) over other isoforms. nih.gov

In another study focusing on inhibitors of human equilibrative nucleoside transporters (ENTs), modifications to a related scaffold demonstrated significant effects on potency and selectivity. frontiersin.org Replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring could eliminate inhibitory effects, but further substitutions on that benzene ring could restore or even switch the selectivity between ENT1 and ENT2 transporters. frontiersin.orgpolyu.edu.hk For instance, adding a methyl group to the meta position or an ethyl group to the para position of the benzene ring regained inhibitory activity on both ENT1 and ENT2. polyu.edu.hk

These findings are summarized in the table below, which illustrates how different substituents on related piperazine-carbothioamide scaffolds influence biological activity.

| Scaffold/Series | Substituent Modification | Impact on Biological Activity | Reference |

| Benzo[d]thiazol-2-yl-methyl-piperazine-1-carbothioamide | 4-nitrophenyl on piperazine ring | Most selective for nNOS inhibition | nih.gov |

| FPMINT Analogues (ENT inhibitors) | Replacement of naphthalene with benzene | Abolished inhibitory effects on ENT1 and ENT2 | frontiersin.orgpolyu.edu.hk |

| FPMINT Analogues (ENT inhibitors) | Addition of methyl group to meta-position of benzene ring | Regained inhibitory activity on both ENT1 and ENT2 | polyu.edu.hk |

| FPMINT Analogues (ENT inhibitors) | Addition of ethyl group to para-position of benzene ring | Regained inhibitory activity on both ENT1 and ENT2 | polyu.edu.hk |

| FPMINT Analogues (ENT inhibitors) | Halogen substitute in the fluorophenyl moiety | Essential for inhibitory effects on ENT1 and ENT2 | polyu.edu.hk |

| 4-Azaindole-2-piperidine series | Replacement of piperidine (B6355638) with an acyclic analogue | Loss of activity | dndi.org |

Rational Design Principles for Optimized Analogues Based on SAR Data

The insights gained from SAR studies provide clear principles for the rational design of optimized analogues based on the this compound framework. The goal of rational design is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic profile. nih.gov

The design strategy involves several key steps:

Core Scaffold Retention : The piperazine-carbothioamide core is maintained as the central structural element, providing the essential anchor points for interaction with biological targets.

Systematic Modification : Guided by computational models, substituents are systematically altered at key positions. nih.govnih.gov This includes modifying the terminal nitrogen of the carbothioamide and the acetyl group on the piperazine.

Exploring Chemical Space : A variety of functional groups—from simple alkyl and aryl groups to more complex heterocyclic systems—are introduced to probe different regions of the target's binding pocket.

The following table outlines rational design principles for creating optimized analogues.

| Design Principle | Modification Strategy | Intended Outcome | Reference |

| Target Pocket Exploration | Introduce diverse aromatic/heterocyclic groups at the carbothioamide nitrogen. | Enhance binding affinity and explore new interactions within the target's active site. | nih.gov |

| Modulation of Selectivity | Add electron-withdrawing or electron-donating groups to attached aryl rings. | Fine-tune electronic properties to achieve selectivity for a specific biological target over others. | nih.govpolyu.edu.hk |

| Improvement of Pharmacokinetics | Replace the N-acetyl group with other substituents to alter solubility and metabolic stability. | Enhance bioavailability and in vivo stability. | nih.gov |

| Structure-Guided Optimization | Use computational docking and molecular modeling to predict the effect of modifications before synthesis. | Prioritize the synthesis of the most promising compounds, increasing efficiency. | nih.govnih.gov |

By applying these principles, medicinal chemists can transform the basic this compound scaffold into highly potent and selective therapeutic candidates.

Preclinical Biological Activity and Mechanistic Insights in Vitro and in Silico Focus

Enzyme Inhibitory Activities

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial nuclear enzyme involved in various cellular processes, including DNA repair and apoptosis. nih.gov Its over-expression in several types of cancer has made it a significant target for the development of antitumor drugs. nih.gov PARP inhibitors function by competing with NAD+ at the enzyme's active site, which hinders the synthesis of poly(ADP-ribose) (pADPr) and subsequent DNA repair mechanisms. nih.gov This can be particularly effective in cancer cells with existing DNA repair defects, leading to a synthetic lethal effect. nih.gov

Computational docking studies are instrumental in understanding the binding of inhibitors to the PARP-1 catalytic domain. nih.gov These analyses provide an alignment framework for superimposing various inhibitors and calculating electrostatic and steric interaction energies. nih.gov The piperazine (B1678402) scaffold is a notable fragment found in several FDA-approved drugs, including the PARP-1 inhibitor Olaparib. nih.gov In silico screening of compounds containing piperazine fragments against the PARP-1 binding pocket has been a strategy to identify novel and selective inhibitors. nih.gov Molecular dynamics simulations and free energy calculations are then employed to compare the binding energies of newly identified compounds with known PARP-1 inhibitors and to investigate critical amino acid interactions within the binding pocket. nih.gov

Quantitative structure-activity relationship (QSAR) analysis reveals that the primary factor for potent PARP-1 inhibition is the extent of the contact surface between the enzyme and the inhibitor. nih.gov While electrostatic energy and the capacity for hydrogen bonding play a role, their contribution is considered minor in comparison. nih.gov By projecting QSAR coefficients onto the X-ray structure of the PARP-1 catalytic domain, researchers can gain insights into the specific roles of individual amino acid residues. nih.gov This information is valuable for the rational design of new, potent, and selective PARP-1 inhibitors. nih.gov Studies have shown that modifications to the piperazine moiety can significantly impact inhibitory activity. nih.gov For instance, the length of an alkanediamine chain replacing the piperazine ring and N-methylation of amide and amino functions are critical parameters for optimizing potency. nih.gov

Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of phospholipids (B1166683), leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. nih.gov These products are precursors to inflammatory mediators, making PLA2 a target for anti-inflammatory drug development. nih.gov Inhibition of PLA2 is theoretically a more comprehensive anti-inflammatory strategy than targeting downstream enzymes like cyclooxygenases, as it blocks the initial step in the production of multiple inflammatory molecules. nih.gov A specific isoform, lysosomal phospholipase A2 (PLA2G15), has been identified as a primary target for certain drugs that cause phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes. nih.gov

The inhibitory activity of various compounds against PLA2 is often assessed using in vitro assays. For example, the effect of piperine (B192125) on PLA2 activity has been studied in platelets and macrophages. mdpi.commdpi.com These studies measure the liberation of arachidonic acid from cell membranes and the direct enzymatic activity of PLA2. mdpi.com The binding mode of inhibitors to PLA2 can be investigated using techniques like pH stat assays with substrate analogs. researchgate.net Such studies have revealed that the binding of some inhibitors is dependent on the presence of Ca2+ and the ionization state of the catalytic residue His 48. researchgate.net

Advanced Glycation End-products (AGEs) Inhibition

Advanced glycation end-products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. nih.gov Their accumulation is associated with aging and various degenerative diseases, including diabetes and its complications. nih.govnih.gov Consequently, inhibitors of AGE formation are of significant therapeutic interest. nih.govnih.gov The inhibitory activity of compounds against AGE formation is typically evaluated using in vitro assays that measure the extent of protein glycation. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. nih.gov In the kidney, CA inhibitors block bicarbonate reabsorption, leading to its excretion. nih.gov The inhibitory activity of compounds against different CA isozymes is typically determined by measuring the inhibition of the CA-catalyzed hydration of CO2.

Bacterial Enoyl Acyl Carrier Protein Reductase (ENR) Inhibition

Bacterial enoyl-acyl carrier protein reductase (ENR) is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) of bacteria, making it a well-established target for the development of new antibacterial agents. nih.govmdpi.com The inhibition of ENR disrupts the production of essential fatty acids, leading to bacterial cell death. While various chemical classes, such as thiopyridines and piperazine derivatives, have been investigated as ENR inhibitors, there is currently no available scientific literature that specifically evaluates or reports the inhibitory activity of 4-Acetylpiperazine-1-carbothioamide against bacterial ENR. nih.govmdpi.comnih.gov

Alkaline Phosphatase Inhibition (Human Tissue Non-Specific Alkaline Phosphatase, h-TNAP; Human Intestinal Alkaline Phosphatase, h-IAP)

Alkaline phosphatases (APs) are a group of enzymes found throughout the body. The tissue non-specific (h-TNAP) and intestinal (h-IAP) isoforms play critical roles in bone metabolism and intestinal health, respectively. nih.govamegroups.org Aberrant AP activity is associated with various diseases, making AP inhibitors a subject of therapeutic interest. mdpi.com However, a comprehensive search of scientific databases yields no studies on the effects, inhibitory or otherwise, of this compound on either h-TNAP or h-IAP.

Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell signaling, involved in processes like cell growth, proliferation, and immune response. nih.gov The inhibition of STAT3 phosphorylation is a significant strategy in the development of treatments for cancer and inflammatory diseases. nih.govnih.gov While numerous compounds are being investigated as STAT3 inhibitors, there is no published research to indicate that this compound has been screened for or possesses any activity related to the inhibition of STAT3 phosphorylation.

Reverse Transcriptase Inhibition

Reverse transcriptase is a vital enzyme for the replication of retroviruses, most notably the Human Immunodeficiency Virus (HIV). Inhibitors of this enzyme are a cornerstone of antiretroviral therapy. Extensive searches have not identified any studies, reports, or data concerning the evaluation of this compound as an inhibitor of reverse transcriptase.

Antimicrobial Potency

Antibacterial Spectrum and Efficacy

While the broader class of piperazine-containing molecules has been a rich source for the discovery of new antibacterial agents, specific data on the antibacterial properties of this compound are absent from the scientific literature. mdpi.com There are no available reports detailing its spectrum of activity against Gram-positive or Gram-negative bacteria, nor any determination of its minimum inhibitory concentrations (MIC) against common pathogens.

Antifungal Efficacy

Similar to the lack of antibacterial data, the potential antifungal activity of this compound remains unexplored. Many heterocyclic compounds containing nitrogen and sulfur, characteristic features of this molecule, are known to possess antifungal properties. Nevertheless, no studies have been published that assess the efficacy of this compound against any fungal species.

Antileishmanial Activity

There is currently no publicly available scientific literature detailing the specific antileishmanial activity of this compound against any Leishmania species. While research has been conducted on the antileishmanial properties of various other piperazine-containing compounds and thiosemicarbazone derivatives, specific data for this compound is not available.

Antitrichomonal Activity

An extensive search of scientific databases and literature reveals no studies focused on the in vitro or in silico evaluation of this compound for antitrichomonal activity. Therefore, its potential efficacy against Trichomonas vaginalis remains undetermined.

Antiproliferative and Anticancer Mechanisms (Cellular and Biochemical Studies)

While the broader class of piperazine derivatives has been a subject of interest in anticancer research, specific preclinical studies on this compound are not found in the current body of scientific literature. The following subsections detail the lack of specific data for this compound.

Investigation of Targets in Specific Cancer Cell Lines

No research data is available that investigates the specific molecular targets or antiproliferative activity of this compound in any cancer cell lines. Consequently, there are no IC50 values or data on its effects on cancer cell proliferation to report.

Apoptosis Induction Pathways

There are no published studies that have investigated the ability of this compound to induce apoptosis in cancer cells. The pathways through which it might act, such as the intrinsic or extrinsic apoptotic pathways, have not been explored for this specific compound.

Cell Cycle Modulation

The effect of this compound on cell cycle progression in cancer cell lines has not been documented in any available research. There is no data to indicate whether this compound can cause cell cycle arrest at any phase (e.g., G0/G1, S, or G2/M).

DNA Interaction Studies

No studies have been performed to assess the potential interaction of this compound with DNA. Therefore, its mode of binding, if any, and its ability to act as a DNA-damaging or intercalating agent are unknown.

Other Molecular Targets Involved in Anticancer Activity (e.g., Hsp90, Tubulin Assembly)

Extensive searches of scientific literature did not yield specific data on the interaction of this compound with molecular targets such as Heat shock protein 90 (Hsp90) or its effect on tubulin assembly. While the piperazine ring is a structural motif found in some molecules designed as Hsp90 inhibitors, and other complex heterocyclic compounds are known to interfere with tubulin polymerization, no direct research has been published detailing these mechanisms for this compound itself. nih.govnih.govbiorxiv.org The anticancer activity of Hsp90 inhibitors stems from their ability to bind to the protein's nucleotide-binding domain, leading to the degradation of numerous client proteins that are essential for tumor cell growth and survival. nih.gov Similarly, agents that disrupt tubulin assembly interfere with the formation of the mitotic spindle, arresting the cell cycle and inducing apoptosis in cancer cells. However, studies directly linking this compound to these specific anticancer mechanisms are not available in the current body of scientific literature.

Other Investigated Biological Activities

Antioxidant Properties

No direct experimental evidence has been published to characterize the specific antioxidant properties of this compound. Although various derivatives containing piperazine or thiourea (B124793) moieties have been investigated for their ability to scavenge free radicals, these findings are not directly applicable to the title compound. nih.govnih.govmdpi.com For example, studies on piperine and other novel piperazine derivatives have shown some antioxidant potential in vitro. nih.govnih.gov Likewise, certain classes of thiourea derivatives have been evaluated for antioxidant activity using methods like the DPPH radical scavenging assay. mdpi.com However, without specific studies on this compound, its capacity to act as an antioxidant is currently unknown.

Antiglycation Effects

There is no published research specifically investigating the antiglycation effects of this compound. Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications. While some piperazine derivatives have been explored for their potential as antidiabetic agents, for instance, by inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4) or α-glucosidase, this is an indirect and distinct mechanism from direct antiglycation activity. mdpi.comresearchgate.netbiomedpharmajournal.org There is currently no scientific evidence to suggest that this compound can inhibit the formation of AGEs.

Spermicidal Action and Mechanisms

While there is no direct study on the spermicidal action of this compound, its chemical structure as a thiourea derivative suggests a potential for such activity. nih.gov Research into other novel thiourea compounds has identified them as potent sperm-immobilizing agents. nih.gov The proposed mechanism for some of these compounds involves disrupting sperm function, which can be coupled with other biological activities like anti-viral properties. nih.gov Studies on structurally related thioureas have shown they can exhibit potent spermicidal effects at concentrations that are non-toxic to normal vaginal epithelial cells, highlighting a potential selective mechanism of action. nih.gov However, it must be emphasized that these findings are for other thiourea derivatives, and the spermicidal potential and specific mechanism for this compound have not been experimentally verified.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Analogues and Lead Optimization

The development of new analogues of 4-Acetylpiperazine-1-carbothioamide is a critical step towards enhancing its therapeutic potential. Lead optimization strategies focus on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties.

Researchers are actively exploring the structure-activity relationships (SAR) of related piperazine (B1678402) and thiourea-containing compounds to guide the design of new derivatives. For instance, studies on various 1-acyl-4-sulfonylpiperazine derivatives have provided insights into how different substituents on the piperazine ring can influence anticancer activity. researchgate.net Similarly, research on carbothioamide and carboxamide-based pyrazoline analogs has highlighted the importance of the carbothioamide moiety for cytotoxic effects against cancer cell lines. nih.gov

Future efforts in lead optimization for this compound analogues are likely to involve:

Modification of the Acetyl Group: Introducing different acyl groups to explore the impact on lipophilicity and target binding.

Substitution on the Piperazine Ring: Adding various functional groups to the piperazine ring to modulate solubility and pharmacokinetic profiles.

Alterations of the Carbothioamide Moiety: Investigating the effects of replacing the sulfur atom with oxygen (to form a urea (B33335) derivative) or modifying the terminal amine.

A study on 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated that most of the synthesized compounds exhibited a broad spectrum of antiproliferative activity. nih.gov This suggests that modifications at this position of the piperazine ring can significantly impact biological activity.

Table 1: Antiproliferative Activity of Selected 4-Substituted-Piperazine-1-carbodithioate Derivatives

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | HT29 (Colorectal Cancer) IC₅₀ (µM) | HCT-116 (Colorectal Cancer) IC₅₀ (µM) |

| 8f | 2.27 | 1.58 | 1.93 | 2.11 | 1.86 |

| 8m | 3.27 | 1.84 | 2.56 | 2.98 | 2.15 |

| 8q | 4.68 | 2.34 | 1.47 | 3.01 | 2.89 |

Source: Adapted from research on 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. nih.gov

Advanced Computational and In Silico Approaches in Drug Design

Computational tools are becoming indispensable in modern drug discovery and are expected to play a significant role in the future development of this compound derivatives. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can accelerate the identification of promising new drug candidates. cmjpublishers.com

Molecular docking studies have been employed to understand the binding modes of related compounds with their biological targets. For example, docking analyses of piperine (B192125) analogs with the Akt1 kinase domain have provided insights into potential anticancer mechanisms. nih.gov Similar studies on carbazole (B46965) hydrazine-carbothioamide scaffolds have helped to elucidate their interactions with the PI3K/Akt/mTOR signaling pathway. nih.gov For this compound derivatives, these computational approaches can be used to:

Predict binding affinities and interaction patterns with various cancer-related proteins.

Identify key structural features that are essential for biological activity.

Screen large virtual libraries of analogues to prioritize compounds for synthesis and biological testing.

Evaluate potential off-target effects and predict toxicity profiles early in the drug development process.

The use of in silico ADMET prediction tools can help in designing analogues with improved drug-like properties, such as better oral bioavailability and reduced metabolic liabilities. cmjpublishers.com

Exploration of Novel Biological Targets and Therapeutic Applications for this compound Derivatives

While initial research has focused on the anticancer properties of this compound and its analogues, there is a growing interest in exploring their potential against other diseases. The piperazine and thiourea (B124793) moieties are present in a wide range of biologically active molecules, suggesting that their derivatives could interact with multiple biological targets. unimi.itnih.gov

Future research will likely investigate the activity of this compound derivatives against a broader range of targets, including:

Kinases: Many piperazine-containing compounds are known to be kinase inhibitors, playing a role in cell signaling and proliferation. mdpi.com

DNA and Associated Enzymes: Some carbothioamide derivatives have been shown to interact with DNA and inhibit enzymes like topoisomerase. nih.gov

G-protein Coupled Receptors (GPCRs): The piperazine scaffold is a common feature in many GPCR-targeting drugs.

Other Enzymes: The potential to inhibit other classes of enzymes, such as histone deacetylases (HDACs), is also an area of interest. oncotarget.com

The exploration of these novel targets could lead to the discovery of new therapeutic applications for this compound derivatives beyond cancer, potentially in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. A study on the repurposing of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, initially developed as antiviral agents, found that some compounds exhibited selective cytotoxic activity against breast cancer cells. unimi.itnih.gov This highlights the potential for discovering new therapeutic uses for existing compound libraries.

Synergistic Combination Strategies with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern oncology, and there is significant potential for using this compound derivatives in conjunction with existing anticancer drugs. oncotarget.com Combining therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This can help to overcome drug resistance, reduce required dosages, and minimize side effects. mdpi.com

Future research in this area will likely focus on:

Identifying synergistic combinations: Screening this compound derivatives in combination with a panel of approved anticancer drugs to identify synergistic interactions.

Elucidating mechanisms of synergy: Investigating the molecular basis for any observed synergistic effects to understand how the compounds work together.

Developing targeted combination therapies: Designing rational combination strategies based on the known mechanisms of action of both the this compound derivative and the partner drug.

For example, a study on the combination of AlPcS4 photodynamic therapy with low-dose chemotherapeutic agents showed a significant synergistic antitumor effect on gastric cancer cells. nih.govnih.gov While not directly involving this compound, this research demonstrates the potential of combination approaches. Given that many piperazine derivatives target key signaling pathways in cancer, combining them with drugs that act on different pathways could be a particularly effective strategy. nih.govmdpi.com The development of targeted drug combinations represents a promising avenue for improving cancer treatment outcomes. mdpi.comamegroups.org

Q & A

Q. What are the common synthetic pathways for preparing 4-Acetylpiperazine-1-carbothioamide?

The synthesis typically involves multi-step reactions starting from piperazine derivatives. Key steps include:

- Acetylation : Introducing the acetyl group using chloroacetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

- Carbothioamide formation : Reacting with thiourea or thioamide precursors in ethanol or THF at controlled temperatures (60–80°C) .

- Purification : Column chromatography or recrystallization to isolate the final product . Reaction yields (60–85%) depend on solvent choice, catalyst presence, and temperature optimization .

Q. Which spectroscopic and chromatographic techniques are employed to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with distinct signals for the acetyl group (~2.1 ppm for CH) and piperazine protons (3.2–3.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 229.12) .

- FT-IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C=S stretch) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies on analogs suggest:

- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via thioamide interactions .

- Anticancer potential : Apoptosis induction in cancer cell lines (IC values 10–50 µM) through reactive oxygen species (ROS) modulation .

- Enzyme inhibition : Selective binding to kinases or proteases due to the carbothioamide moiety’s nucleophilic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. hydroxyethyl groups) to isolate activity drivers .

- Computational modeling : Molecular dynamics simulations to compare binding modes across analogs .

Q. What strategies optimize the reaction yield and purity during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance carbothioamide formation kinetics .

- Catalyst use : Triethylamine or DMAP improves acetylation efficiency by scavenging HCl .

- Temperature control : Stepwise heating (e.g., 50°C for acetylation, 80°C for cyclization) minimizes side reactions .

- Purification : Preparative HPLC with C18 columns achieves >95% purity for biological testing .

Q. How do computational methods elucidate interaction mechanisms with biological targets?

- Molecular docking : Predicts binding poses in enzyme active sites (e.g., EGFR kinase) by simulating hydrogen bonds between the carbothioamide group and catalytic residues .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K values in nM–µM range) for target validation .

- Quantum mechanical calculations : Assess electronic effects of substituents on reactivity (e.g., fluorine’s electron-withdrawing impact on aromatic rings) .

Q. What are key considerations in designing derivatives to enhance pharmacological properties?

- Bioisosteric replacement : Substitute the acetyl group with trifluoroacetyl to improve metabolic stability .

- Solubility optimization : Introduce polar groups (e.g., hydroxyethyl) to increase aqueous solubility without compromising membrane permeability .

- Toxicity screening : Use in vitro hepatocyte models to assess CYP450 inhibition and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.